1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Description
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt characterized by a 4-fluorophenyl group attached to a branched 3-methylbutan-1-amine backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in appetite suppressants like sibutramine derivatives . Its hydrochloride form ensures stability and solubility for industrial and research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSAJXBQGFIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2285-93-0 | |
| Record name | Benzenemethanamine, 4-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination Approach
One common route to prepare the amine involves reductive amination of the corresponding aldehyde with an amine source, followed by purification and salt formation.
- The 4-fluorophenyl-substituted aldehyde (e.g., 4-fluorophenylacetaldehyde) is reacted with an amine precursor such as 3-methylbutan-1-amine or its protected derivative.
- Reductive amination is performed using a mild reducing agent like sodium triacetoxyborohydride in dichloromethane or methanol at room temperature.
- The reaction mixture is worked up by partitioning between aqueous sodium bicarbonate and organic solvent, followed by drying and purification via column chromatography.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethyl acetate.
- A study demonstrated the synthesis of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-[1-(2-phenylethyl)piperidin-4-yl]acetamide via reductive amination using sodium triacetoxyborohydride at room temperature for 25 hours, followed by salt formation with oxalic acid or hydrochloric acid to yield stable crystalline salts.
Amide Coupling and Subsequent Reduction
Another approach involves coupling a piperidine or related amine intermediate with a Boc-protected amino acid derivative, followed by deprotection and reduction to the amine.
- Piperidine derivatives bearing the 4-fluorophenyl group are coupled with Boc-protected amino acids such as Boc-L-valine or Boc-L-isoleucine using coupling agents like HBTU or EDC in acetonitrile or dichloromethane.
- The Boc protecting group is removed using aqueous hydrogen chloride in methanol or dioxane.
- The resulting amide is reduced to the corresponding amine using borane dimethylsulfide complex under reflux conditions in tetrahydrofuran.
- Final purification and salt formation are achieved by treatment with hydrochloric acid to afford the hydrochloride salt.
Palladium-Catalyzed Coupling and Transfer Hydrogenation
In some advanced synthetic routes, palladium-catalyzed coupling reactions are employed to introduce the 4-fluorophenyl moiety onto piperidine or related nitrogen-containing heterocycles, followed by transfer hydrogenation and reductive amination steps.
- Bis-triflate intermediates are prepared and subjected to palladium-catalyzed coupling with amines.
- Transfer hydrogenation using palladium catalysts in solvents like DMF at elevated temperatures reduces intermediates to the desired amines.
- Reductive amination with Boc-protected aldehydes and subsequent deprotection steps yield the target amine.
- Final acid treatment converts the free amine to the hydrochloride salt.
- A synthesis pathway involved palladium-catalyzed transfer hydrogenation of triflate intermediates, followed by lithium aluminum hydride reduction and reductive amination with Boc-L-valinal, culminating in hydrochloride salt formation of the target amine.
Conversion to Hydrochloride Salt
The free base amines obtained from the above methods are typically converted to their hydrochloride salts to improve stability, crystallinity, and ease of handling.
- Treatment with aqueous or anhydrous hydrochloric acid in solvents such as methanol, ethyl acetate, or acetonitrile.
- Stirring at room temperature or mild heating.
- Isolation by filtration or crystallization.
- The hydrochloride salt of the amine was obtained by treating the free amine with 4 M HCl in ethyl acetate, followed by suspension in acetonitrile and filtration to yield a colorless powder with high purity.
Summary Table of Preparation Methods
| Step | Method/Conditions | Reagents/Agents | Notes/Outcome |
|---|---|---|---|
| Reductive amination | Room temp, 25 h, NaBH(OAc)3, CH2Cl2 or MeOH | 4-fluorophenylacetaldehyde, amine precursor | High yield, mild conditions |
| Amide coupling + reduction | HBTU or EDC coupling, Boc deprotection with HCl/MeOH, reduction with borane dimethylsulfide reflux in THF | Boc-protected amino acids, borane complex | Clean reduction, high purity amine |
| Palladium-catalyzed coupling | Pd catalyst, transfer hydrogenation in DMF at 80°C | Pd catalyst, triflate intermediates | Effective for complex intermediates |
| Hydrochloride salt formation | Treatment with HCl in MeOH, EtOAc, or CH3CN | HCl (aqueous or anhydrous) | Improves stability and crystallinity |
Research Findings and Considerations
- The choice of reductive amination agents and conditions is critical to avoid over-reduction or side reactions.
- Borane dimethylsulfide is a preferred reducing agent for amide to amine conversion due to selectivity and mildness.
- Palladium-catalyzed methods provide versatility for introducing the 4-fluorophenyl group on complex scaffolds.
- Hydrochloride salt formation enhances the physicochemical properties of the amine for pharmaceutical applications.
- Purification by column chromatography is standard to achieve high purity products.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 1-(4-Fluorophenyl)-3-methylbutan-1-amine serves as a precursor or intermediate in synthesizing various pharmacologically active compounds. Research focuses on its interaction with specific molecular targets in the body, with the fluorine atom enhancing binding affinity to certain receptors and modulating their activity. Studies are ongoing to elucidate the precise pathways and targets influenced by this compound, particularly concerning its role in neurological disorders.
- Dopamine Release The compound enhances dopamine release by reversing the action of the dopamine transporter (DAT).
Structural Similarity
Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-methylbutan-1-amine:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4-Fluoroamphetamine | Similar structure but different pharmacological properties | Known for stimulant effects |
| 3,4-Methylenedioxyamphetamine | Substituted differently on the phenyl ring | Known for entactogenic effects |
| Methamphetamine | Different substitution pattern | Well-known stimulant with distinct pharmacological effects |
| (S)-1-(4-Fluorophenyl)-3-methylbutan-1-amine | Chiral version of the compound | Potentially different biological activity due to chirality |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound can influence mood, cognition, and behavior. The molecular targets include monoamine transporters and receptors, which mediate its effects on neurotransmitter release and reuptake.
Comparison with Similar Compounds
Data Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-methylbutan-1-amine HCl | F (para) | ~227.7 (estimated)* | Pharmaceutical intermediates |
| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl | Cl (para) | ~294.2 | Sibutramine synthesis impurity |
*Estimated based on structural analogs in .
Positional Isomerism: Ortho vs. Para Fluorine
The 1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride isomer demonstrates how fluorine position impacts physicochemical properties. This positional difference may lower binding efficacy in target proteins .
Branching and Backbone Modifications
Compounds like (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride feature shorter branching (2-methylpropan vs. 3-methylbutan). The reduced chain length decreases lipophilicity (logP), which could influence blood-brain barrier penetration and pharmacokinetics .
Data Table 2: Backbone Comparison
| Compound | Backbone | Branching Position | Purity | CAS Number |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-3-methylbutan-1-amine HCl | 3-methylbutan | C3 | ≥95%* | Not explicitly listed |
| (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 2-methylpropan | C2 | ≥95% | 1213329-40-8 |
*Assumed based on purity standards in .
Halogen-Free Analogs
3-Methyl-1-phenylbutan-1-amine hydrochloride lacks halogen substitution, resulting in lower electronegativity and altered electronic interactions. The absence of fluorine may reduce metabolic resistance to oxidative degradation, shortening half-life in vivo .
Structural Complexity and Pharmaceutical Relevance
The fluorophenyl group is a common motif in antidepressants (e.g., citalopram derivatives), where electronic effects enhance serotonin reuptake inhibition. However, 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride’s simpler structure lacks the heterocyclic moieties seen in citalopram impurities, limiting its direct therapeutic use but maintaining utility as a synthetic precursor .
Biological Activity
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, commonly referred to as a novel psychoactive substance, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various amphetamines and has been investigated for its interactions with neurotransmitter systems, particularly in the context of stimulant effects.
Chemical Structure and Properties
The chemical structure of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is characterized by a fluorinated phenyl group attached to a branched aliphatic amine. This structural modification is significant as it influences the compound's lipophilicity, receptor binding, and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClF |
| Molecular Weight | 202.69 g/mol |
| CAS Number | 2285-93-0 |
| Solubility | Soluble in water and ethanol |
The biological activity of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Studies suggest that this compound may function as a releasing agent for these neurotransmitters, leading to increased levels in the synaptic cleft.
Key Mechanisms:
- Dopamine Release : The compound enhances dopamine release by reversing the action of the DAT.
- Norepinephrine Release : Similar action is observed with NET, contributing to increased norepinephrine levels.
These mechanisms are consistent with those observed in other amphetamines, which are known for their stimulant properties.
Biological Activity and Effects
Research into the biological effects of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride has indicated several potential pharmacological effects:
- Stimulant Effects : Increased locomotor activity and heightened alertness have been reported in animal models.
- Potential for Abuse : Similarities to traditional amphetamines raise concerns regarding its potential for abuse and dependency.
Case Studies
Several studies have explored the effects of this compound in vivo:
-
Locomotor Activity Study :
- Objective : To assess the stimulant effects on rodent models.
- Findings : Administration resulted in a significant increase in locomotor activity compared to control groups, indicating stimulant properties.
-
Neurotransmitter Release Study :
- Objective : To evaluate the impact on dopamine and norepinephrine levels.
- Findings : Elevated levels of both neurotransmitters were observed post-administration, supporting its role as a releasing agent.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Stimulant Activity | Dopamine Release | Norepinephrine Release |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride | High | Yes | Yes |
| Methamphetamine | Very High | Yes | Yes |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Moderate | Yes | Moderate |
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis of fluorophenyl-containing amines typically involves reductive amination or nucleophilic substitution. For example, a related compound, 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride, was synthesized via a ketone-amine condensation followed by NaBH₄ reduction and HCl salt formation . Adapting this approach:
- Step 1: Condense 4-fluorophenylacetone with methylamine to form the imine intermediate.
- Step 2: Reduce the imine using NaBH₄ or catalytic hydrogenation.
- Step 3: Purify the freebase amine via column chromatography (silica gel, CH₂Cl₂/MeOH), then treat with HCl in diethyl ether to precipitate the hydrochloride salt.
Yield Optimization:
Q. How can the purity of 1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride be reliably assessed?
Methodological Answer: Combine multiple analytical techniques:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Retention times for fluorophenyl analogs are typically 8–12 minutes .
- NMR: Look for characteristic signals:
- Elemental Analysis: Confirm Cl⁻ content (~14–16% for hydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl amine derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or stereochemical effects. For example, stereoisomers of 3-(4-fluorophenyl)-3-methylbutyric acid show differing enzyme inhibition profiles . To address this:
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography (as in ) to confirm enantiomeric purity .
- Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines). For receptor-binding assays, include positive controls like fluoxetine (a fluorophenyl-containing SSRI) .
- Data Normalization: Express activity as % inhibition relative to a reference compound to minimize inter-lab variability.
Q. What experimental strategies are recommended to investigate the stereochemical impact on this compound’s pharmacokinetics?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
